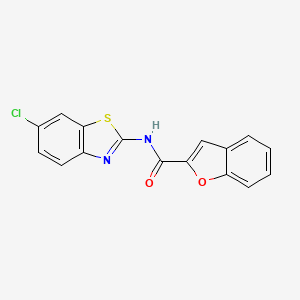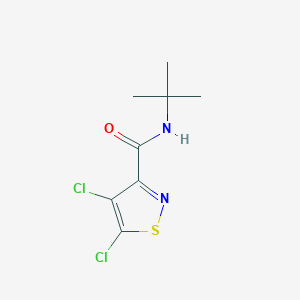
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione, also known as SU5402, is a synthetic small molecule that has been widely used in scientific research. It was first developed as a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which play important roles in cell proliferation, differentiation, and survival. Since then, SU5402 has been found to have a range of other biological activities and has been used in various fields of research.
作用機序
The mechanism of action of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is primarily through inhibition of FGFR tyrosine kinases. FGFRs are transmembrane receptors that bind to fibroblast growth factors (FGFs) and activate downstream signaling pathways involved in cell proliferation, differentiation, and survival. 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione binds to the ATP-binding site of FGFRs and prevents their activation, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione are primarily related to its inhibition of FGFR signaling. In cancer cells, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to disrupt the formation of the nervous system and lead to defects in neural tube closure and brain development. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to enhance synaptic plasticity and memory formation.
実験室実験の利点と制限
One advantage of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for FGFR tyrosine kinases, which allows for selective inhibition of FGFR signaling without affecting other signaling pathways. Another advantage is its potency, which allows for effective inhibition of FGFR signaling at low concentrations. However, one limitation of using 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects, as it may also inhibit other kinases or signaling pathways. Another limitation is its solubility, as it may require the use of organic solvents or other additives to enhance its solubility and stability.
将来の方向性
There are several future directions for research on 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. One direction is the development of more potent and selective FGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another direction is the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their efficacy and reduce resistance. Another direction is the investigation of the role of FGFR signaling in other diseases and conditions, such as diabetes, obesity, and neurodegenerative diseases. Finally, the use of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione in clinical trials for the treatment of cancer or other diseases may be a promising avenue for future research.
合成法
The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with cyclohexylamine to form 2-(cyclohexylideneamino)-3,4-dimethoxybenzaldehyde, which is then cyclized with phthalic anhydride to give the final product, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been described in detail in several publications.
科学的研究の応用
2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer research, developmental biology, stem cell research, and neuroscience. As an inhibitor of FGFR tyrosine kinases, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth and proliferation of cancer cells, and has been used in preclinical studies of various types of cancer, including breast cancer, lung cancer, and prostate cancer. In developmental biology, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in embryonic development, particularly in the formation of the nervous system. In stem cell research, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In neuroscience, 2-(cyclohexylideneamino)-1H-isoindole-1,3(2H)-dione has been used to study the role of FGFR signaling in synaptic plasticity and memory formation.
特性
IUPAC Name |
2-(cyclohexylideneamino)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(13)15-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMDJUQMWJRFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN2C(=O)C3=CC=CC=C3C2=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylideneamino)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)



![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)

![1-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5741333.png)

![ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)